(4-Dodecylphenyl)(phenyl)methanone
Description
(4-Dodecylphenyl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group and a dodecyl-substituted phenyl group attached to a ketone moiety. The dodecyl chain (C12H25) confers lipophilicity, enhancing solubility in organic solvents and influencing self-assembly properties. This compound is structurally tailored for applications requiring hydrophobic interactions, such as surfactants, liquid crystals, or organic electronic materials.
Properties
CAS No. |
54687-42-2 |
|---|---|
Molecular Formula |
C25H34O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-dodecylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25(26)23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |
InChI Key |
TZCWMGBBZHZRRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dodecylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an aromatic compound (in this case, benzene) and an acyl chloride (such as 4-dodecylbenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (4-Dodecylphenyl)(phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Dodecylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (4-Dodecylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the dodecyl chain provides hydrophobic interactions that can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Phenyl Methanones
(4-(Decyloxy)phenyl)(phenyl)methanone (CAS 78392-97-9)
- Structure : A decyloxy (C10H21O) group replaces the dodecyl chain in the target compound.
- Properties: The shorter alkyl chain reduces hydrophobicity compared to the dodecyl variant but still improves organic solubility.
- Thermal Stability: Not reported, but analogous compounds with tert-butyl groups (e.g., CDE1/CDE2) exhibit decomposition temperatures (Td) >470°C, suggesting alkyl chain length may correlate with thermal resilience .
(4-Butylphenyl)(4-methoxyphenyl)methanone (CAS 64357-38-6)
- Structure : A butyl (C4H9) group and methoxy substituent.
- Properties : The shorter alkyl chain and electron-donating methoxy group likely reduce melting points compared to the dodecyl derivative. Used in research, with hazards including respiratory irritation .
Table 1: Alkyl-Substituted Methanones Comparison
| Compound | Alkyl Chain Length | Key Substituents | Td (°C) | Applications |
|---|---|---|---|---|
| (4-Dodecylphenyl)(phenyl)methanone | C12 | None | N/A | Hypothesized: Organic electronics, surfactants |
| (4-Decyloxy)phenyl variant | C10 | Decyloxy | N/A | Lab research |
| CDE1 (tert-butyl) | Branched C4 | Carbazole dendrons | 471 | OLED emitters |
Electron-Donating/Withdrawing Group Derivatives
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-83-0)
- Structure : Chlorine (electron-withdrawing) and dimethoxy (electron-donating) groups.
- Dimethoxy groups improve solubility in polar solvents .
4-Amino-3-(1H-indol-1-yl)phenylmethanone
Table 2: Electronic Substituent Effects
| Compound | Substituents | Key Properties | Biological Activity |
|---|---|---|---|
| Target Compound | Dodecyl (neutral) | High lipophilicity | Not reported |
| Chlorophenyl-dimethoxy | Cl, OMe | Polar reactivity | Research chemical |
| Indole-amino derivative | NH2, indole | High bioavailability | Antifungal, anti-inflammatory |
Heterocyclic and Dendronized Methanones
CDE1 and CDE2 (Carbazole-Dendronized Emitters)
- Structure: Bis(4-substituted phenyl)methanones with carbazole dendrons.
- Properties: Exceptional thermal stability (Td >470°C, Tg ~285°C) and solubility in chlorobenzene/toluene due to tert-butyl groups. Used in non-doped OLEDs with delayed fluorescence .
- Comparison : The dodecyl chain in the target compound may offer similar solubility benefits but lacks the π-conjugated dendrons critical for luminescence.
(4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone (CAS 796-77-0)
- Applications: Likely used in drug discovery; amino groups are common in bioactive molecules .
Structural and Conformational Analysis
highlights dihedral angles between phenyl and naphthalene rings in related methanones (75–87°), suggesting that the dodecyl group in the target compound may induce steric hindrance, affecting molecular packing and crystallinity. Such conformational differences influence material properties like melting points and charge transport efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
